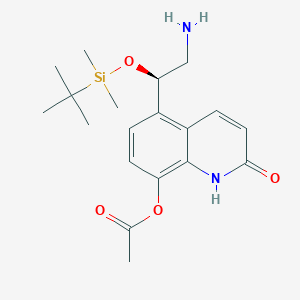
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromine atom and an acetyloxy group attached to the naphthalenedione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- typically involves the bromination of 1,4-naphthoquinone followed by acetylation. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 2-bromo-1,4-naphthoquinone is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
化学反应分析
Types of Reactions
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to naphthohydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), or alkoxides (RO⁻) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of naphthoquinone.
Reduction: Naphthohydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
科学研究应用
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The bromine atom and acetyloxy group enhance the compound’s reactivity and specificity towards certain molecular targets.
相似化合物的比较
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Methyl-1,4-naphthoquinone:
2-Acetyl-1,4-naphthoquinone: Similar in structure but with an acetyl group instead of a bromine atom.
The uniqueness of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
77197-58-1 |
|---|---|
分子式 |
C12H7BrO4 |
分子量 |
295.08 g/mol |
IUPAC 名称 |
(7-bromo-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H7BrO4/c1-6(14)17-10-4-2-3-7-9(15)5-8(13)12(16)11(7)10/h2-5H,1H3 |
InChI 键 |
LHTYSNKGPWRIPK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C(=CC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



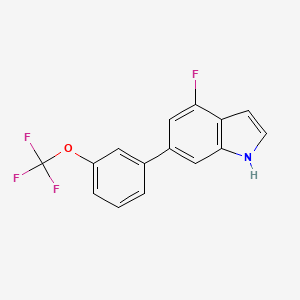
![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)
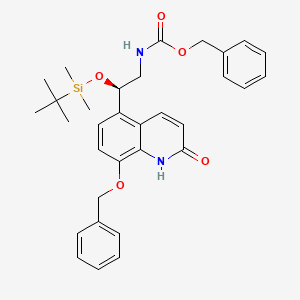
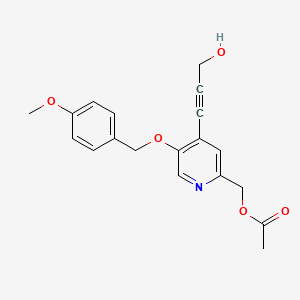




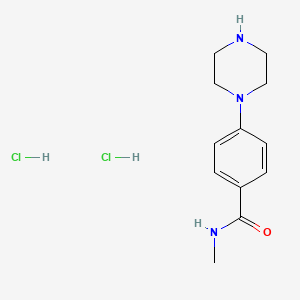

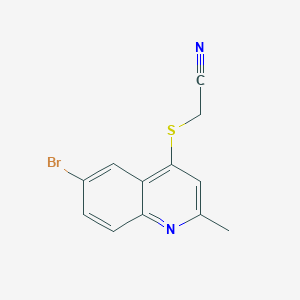
![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)
